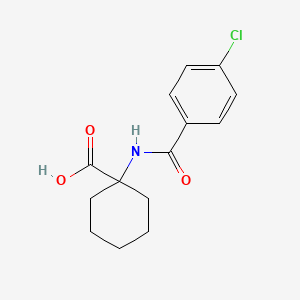

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid

Overview

Description

4-Chlorobenzoyl chloride is an acyl chloride . It’s used in various chemical reactions, including the acylation of benzene . Cyclohexanecarboxylic Acid is a carboxylic acid derived from cyclohexane.

Synthesis Analysis

While specific synthesis methods for “1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid” are not available, 4-Chlorobenzoyl chloride can be used in the acylation of benzene . There are also synthetic methods available for related compounds .Chemical Reactions Analysis

4-Chlorobenzoyl chloride can react with various compounds. For example, it can react with water to form benzoic acid and hydrochloric acid .Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study conducted by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of nitisinone, a compound with structural similarities to 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid. The research aimed to understand the compound's stability under various conditions, revealing that nitisinone's stability increases with the pH of the solution. The study identified two major stable degradation products, contributing to a better understanding of the compound's properties and its medical application risks and benefits Barchańska et al., 2019.

Synthesis and Characterization of Salicylic Acid Derivative

Tjahjono et al. (2022) reviewed the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, a novel salicylic acid derivative with potential as an alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, lower toxicity profile, and promising analgesic, anti-inflammatory, and antiplatelet activities. This study highlights the compound's potential in drug development, offering insights into the molecular mechanisms of its actions in health and disease Tjahjono et al., 2022.

Chlorogenic Acid's Pharmacological Review

Research on Chlorogenic Acid (CGA), another compound related in terms of functional groups and potential applications, underscores its diverse pharmacological effects. Naveed et al. (2018) provided a comprehensive review of CGA's roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and a CNS stimulator. The review calls for more studies to optimize its biological and pharmacological effects, suggesting CGA's use as a natural food additive and potential reduction in medicinal costs Naveed et al., 2018.

Environmental and Health Effects of Pesticide Residues

Taiwo (2019) reviewed the environmental and health risks associated with organochlorine pesticide residues, compounds sharing structural similarities with chlorinated benzoylamino acids. High concentrations of these residues in environmental samples from African countries were reported, alongside significant non-carcinogenic and carcinogenic health risks through consumption, highlighting the adverse effects of such compounds Taiwo, 2019.

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been found to target prostaglandin g/h synthase 1 .

Mode of Action

Similar compounds have been found to interact with their targets via hydrogen transfer .

Biochemical Pathways

Related compounds such as 4-chlorobenzoate have been found to be involved in the dechlorination of 4-chlorobenzoate to form 4-hydroxybenzoate .

Pharmacokinetics

A related compound, 4-chlorobenzoic acid, has a molecular weight of 15657 g/mol, a melting point of 2415 °C, and a boiling point of 276 °C . These properties may impact the bioavailability of the compound.

Result of Action

Related compounds have been found to induce cell apoptosis .

Action Environment

The related compound 4-chlorobenzoyl chloride has a flash point of 238 °c , which may indicate its stability under certain conditions.

properties

IUPAC Name |

1-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZVUYWJZOIJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)

![(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine](/img/structure/B3165738.png)